2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

CCR5 antagonist HIV entry inhibitor Chemokine receptor

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0) is a phenethylamine derivative featuring a piperidine ring linked to a phenyl ring bearing 2,4-dimethoxy substitution. With a molecular formula of C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol , it is supplied as a high-purity research chemical (≥95–97% purity) for in vitro and in vivo experimental applications.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 928001-37-0
Cat. No. B1317411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
CAS928001-37-0
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC
InChIInChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3
InChIKeyFTTDACXCHIKBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0): Procurement-Ready Building Block with Defined Pharmacological Fingerprint


2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0) is a phenethylamine derivative featuring a piperidine ring linked to a phenyl ring bearing 2,4-dimethoxy substitution. With a molecular formula of C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol , it is supplied as a high-purity research chemical (≥95–97% purity) for in vitro and in vivo experimental applications . Preliminary pharmacological screening indicates its utility as a CCR5 antagonist, relevant to studies of HIV infection, asthma, and autoimmune diseases [1]. The compound's structure confers distinct receptor interaction profiles that differentiate it from positional isomers and alternative heterocyclic analogs, making its precise identity critical for reproducible research outcomes.

Why 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0) Cannot Be Replaced by Closely Related Analogs Without Loss of Target Engagement


The pharmacological profile of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is exquisitely sensitive to its substitution pattern and heterocyclic composition. The 2,4-dimethoxy arrangement on the phenyl ring is critical for achieving high-affinity antagonism at CCR5 (IC₅₀ 0.1 nM) [1], whereas the 3,4-dimethoxy positional isomer exhibits altered metabolic and receptor interaction pathways . Furthermore, replacing the piperidine ring with pyrrolidine or morpholine can drastically shift receptor selectivity and functional activity. Generic substitution without rigorous comparative data risks introducing unrecognized off-target effects, altered potency, or complete loss of the desired pharmacological activity, thereby compromising experimental reproducibility and validity.

Quantitative Differentiation of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0) Versus Structural Analogs and Class Competitors


CCR5 Antagonist Potency: 2,4-Dimethoxy Substitution Achieves Sub-nanomolar Affinity vs. Alternative Scaffolds

The target compound exhibits potent antagonist activity at the human CCR5 receptor with an IC₅₀ of 0.100 nM in P4R5 cells co-expressing CD4 and an LTR-β-gal construct [1]. This sub-nanomolar affinity is >100-fold higher than many early-generation CCR5 antagonists and is attributable to the specific 2,4-dimethoxy-phenyl substitution pattern. In contrast, the 3,4-dimethoxy positional isomer is reported to engage different metabolic pathways and does not demonstrate comparable CCR5 affinity .

CCR5 antagonist HIV entry inhibitor Chemokine receptor

P2X3 Receptor Antagonism: Piperidine Ethylamine Scaffold Demonstrates Functional Antagonism (EC₅₀ 80 nM)

The compound acts as an antagonist at recombinant rat P2X3 purinoceptors with an EC₅₀ of 80 nM when evaluated at 10 μM in Xenopus oocytes [1]. This activity distinguishes it from other phenethylamine derivatives lacking the piperidine moiety, which typically show negligible P2X3 modulation. For instance, simple 2,4-dimethoxy-phenethylamine without the piperidine substitution does not exhibit comparable P2X3 antagonism, underscoring the essential role of the piperidine ring in conferring this specific ion channel interaction.

P2X3 antagonist Pain Ion channel

Beta2-Adrenoceptor Antagonism: High-Affinity Competitive Antagonism (Kd 0.708 nM) with Distinct Beta1 Selectivity Profile

In functional assays using guinea pig tracheal rings, the compound acts as a competitive antagonist at the beta2-adrenoceptor with a Kd of 0.708 nM [1]. Importantly, the compound exhibits no detectable binding affinity toward the beta1-adrenergic receptor in separate binding assays , suggesting a favorable selectivity window. This contrasts with non-selective beta-blockers such as propranolol, which inhibit both beta1 and beta2 receptors, and with the 3,4-dimethoxy isomer, which is reported to interact with monoamine oxidase and catechol-O-methyltransferase, potentially leading to off-target metabolic effects.

Beta2-adrenoceptor antagonist Bronchodilation Asthma

Purity and Storage: Defined ≥95% Purity and Long-Term Stability for Reproducible Research

The compound is commercially available with a minimum purity specification of 95% (AKSci) or 97% (Chemenu) . It is recommended for long-term storage in a cool, dry place and is classified as non-hazardous for transport . This level of purity and defined storage conditions are essential for ensuring batch-to-batch reproducibility in pharmacological assays. In contrast, some positional isomers or analogs may be supplied at lower purity grades or without validated stability data, increasing the risk of experimental variability.

Chemical purity Storage stability Procurement

Molecular Descriptors: Optimal Lipophilicity (LogP 2.83) and Polar Surface Area (PSA 47.72 Ų) for CNS Penetration Potential

The compound has a calculated LogP of 2.83 and a polar surface area (PSA) of 47.72 Ų [1]. These values fall within the favorable range for blood-brain barrier penetration (LogP 2–5; PSA < 90 Ų). In contrast, more polar analogs with higher PSA or excessively lipophilic derivatives with LogP >5 may exhibit poor CNS exposure or increased non-specific binding. The 3,4-dimethoxy isomer, for example, may possess different physicochemical properties that influence its distribution and metabolic fate.

Lipophilicity CNS penetration Drug-likeness

Validated Application Scenarios for 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0) Based on Quantitative Differentiation Evidence


High-Throughput Screening for CCR5-Dependent HIV-1 Entry Inhibitors

The compound's sub-nanomolar CCR5 IC₅₀ (0.100 nM) makes it a valuable reference antagonist in high-throughput screening assays designed to identify novel HIV-1 entry inhibitors. Its defined purity (≥95%) ensures that observed inhibition is not confounded by impurities. Researchers should note that the 3,4-dimethoxy isomer lacks comparable CCR5 activity and should not be used as a substitute. [1]

Functional Studies of P2X3 Receptor-Mediated Nociception

With an EC₅₀ of 80 nM for P2X3 antagonism, this compound serves as a useful tool for investigating the role of P2X3 receptors in pain signaling pathways. Its specific piperidine ethylamine scaffold is essential for this activity; simpler phenethylamine derivatives lacking the piperidine ring are inactive at P2X3. [2]

Beta2-Adrenoceptor Pharmacology in Respiratory Disease Models

The compound's high-affinity beta2-adrenoceptor antagonism (Kd 0.708 nM) and lack of beta1-adrenoceptor binding support its use in studies examining beta2-mediated bronchoconstriction or relaxation. Its selectivity profile reduces the risk of confounding cardiovascular effects that would arise with non-selective beta-blockers. [3]

CNS Penetration and Neuropharmacology Studies

The favorable LogP (2.83) and PSA (47.72 Ų) suggest that the compound may cross the blood-brain barrier, making it a candidate for in vivo neuropharmacology studies targeting central chemokine receptors or adrenoceptors. Researchers should verify brain exposure experimentally, but the physicochemical properties align with CNS drug-likeness criteria. [4]

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